N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine
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Overview
Description
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine is a synthetic organic compound characterized by the presence of a fluoropyridine moiety and a thietan-3-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-fluoropyridine.
Formation of Intermediate: The 3-fluoropyridine undergoes a reaction with ethylamine to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization conditions to form the thietan-3-amine ring. This step often involves the use of sulfur-containing reagents and specific catalysts to facilitate the ring closure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluoropyridine moiety can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Compounds containing fluorine and sulfur are often investigated for their enhanced metabolic stability and bioactivity, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics like increased durability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoropyridine moiety can enhance binding affinity and selectivity, while the thietan-3-amine group can influence the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-(3-Chloropyridin-4-yl)ethyl)thietan-3-amine: Similar structure but with a chlorine atom instead of fluorine.
N-(1-(3-Bromopyridin-4-yl)ethyl)thietan-3-amine: Similar structure but with a bromine atom instead of fluorine.
N-(1-(3-Methylpyridin-4-yl)ethyl)thietan-3-amine: Similar structure but with a methyl group instead of fluorine.
Uniqueness
N-(1-(3-Fluoropyridin-4-yl)ethyl)thietan-3-amine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, metabolic stability, and biological activity. Fluorine atoms are known to enhance the lipophilicity and membrane permeability of compounds, making them more effective in crossing biological barriers and reaching their targets.
Properties
Molecular Formula |
C10H13FN2S |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-[1-(3-fluoropyridin-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H13FN2S/c1-7(13-8-5-14-6-8)9-2-3-12-4-10(9)11/h2-4,7-8,13H,5-6H2,1H3 |
InChI Key |
WLYDGTZRGGKPRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1)F)NC2CSC2 |
Origin of Product |
United States |
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